2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid typically involves the reaction of 2-aminophenol with difluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets. Additionally, the benzoxazole ring structure allows for interactions with various biological macromolecules, facilitating its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazol-4-amine
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid
- 2-(Difluoromethyl)benzo[d]oxazol-4-thiol
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds. Additionally, its acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7F2NO3 |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-9(12)10-13-8-5(4-7(14)15)2-1-3-6(8)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
NHJPWFVNARIBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)CC(=O)O |
Origin of Product |
United States |
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